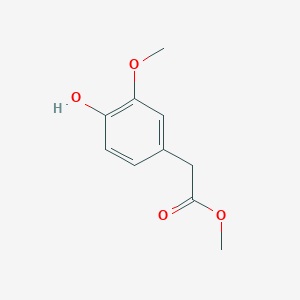

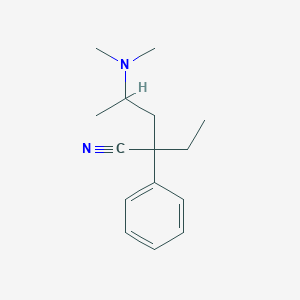

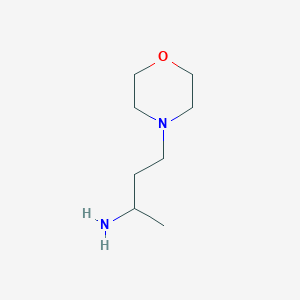

(1-Methyl-3-morpholin-4-ylpropyl)amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, an efficient synthesis of a morpholine derivative with a tetrahydropyridinyl group was achieved in nine steps with an overall yield of 36%, involving bromination and cyclization steps . Another study synthesized a morpholine derivative by reacting a triazolone compound with morpholine and formaldehyde, followed by spectral analysis to confirm the structure . Additionally, morpholine derivatives with antiproliferative activity against cancer cell lines were synthesized by condensation reactions involving amination with morpholine and cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of (1-Methyl-3-morpholin-4-ylpropyl)amine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using various spectroscopic techniques. For example, IR, 1H-NMR, and 13C-NMR spectral data were used to determine the structure of a morpholine-containing triazolone molecule . Crystal structure determination is another method used to elucidate the structure of morpholine derivatives, as seen in the studies of compounds with antiproliferative activity . Theoretical calculations, such as those performed using Gaussian G09W, can also provide information on bond angles, bond lengths, and other molecular properties .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from the synthesis methods and biological evaluations presented in the papers. Morpholine is shown to participate in condensation reactions , amination , and reactions with Grignard reagents . These reactions are crucial for the formation of the morpholine ring and its incorporation into various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are often characterized in conjunction with their biological activity. For instance, the antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine was evaluated, and their structures were confirmed by NMR and IR spectroscopy . The antiradical and anti-inflammatory activity of a thiazinone derivative of morpholine was also reported, with its structure determined by X-ray analysis . These studies suggest that morpholine derivatives can exhibit significant biological activities, which may be related to their physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

A compound closely related to "(1-Methyl-3-morpholin-4-ylpropyl)amine," 1MeTIQ, has been identified in the mammalian brain and demonstrates significant neuroprotective, antiaddictive, and antidepressant properties in animal models. The therapeutic effects of 1MeTIQ are attributed to mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system, which may play essential roles in neuroprotection against various neurodegenerative diseases (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antiaddictive and Antidepressant Properties

The antiaddictive and antidepressant-like activities of related compounds have been supported through behavioral, neurochemical, and molecular studies in rodent models. This highlights their considerable potential as novel therapeutic agents for treating depression and addiction, further emphasizing the gentle activation of the monoaminergic system, alongside inhibition of MAO-dependent oxidation and reduction of glutamate system activity in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Advanced Drug Delivery Systems

The structural feature of morpholine, an element in "(1-Methyl-3-morpholin-4-ylpropyl)amine," plays a crucial role in the pharmacological profile of various derivatives. Morpholine and its derivatives are explored for diverse pharmacological activities due to their presence in a wide range of biologically active compounds. The recent literature suggests a broad spectrum of pharmacological profiles for morpholine derivatives, underlining their significance in biochemistry and potential applications in developing novel therapeutic agents (Asif & Imran, 2019).

Safety And Hazards

“(1-Methyl-3-morpholin-4-ylpropyl)amine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to GHS classification . It is harmful if swallowed and causes severe skin burns and eye damage . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAZLPJZKQFTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587962 | |

| Record name | 4-(Morpholin-4-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-morpholin-4-ylpropyl)amine | |

CAS RN |

18247-01-3 | |

| Record name | 4-(Morpholin-4-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18247-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

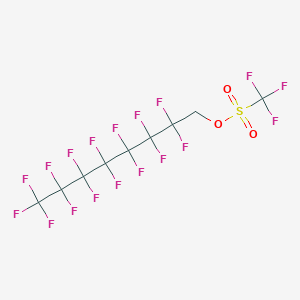

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)